N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide

IKK2 inhibitor rotatable bonds molecular topology

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 1448037-46-4) is a synthetic small molecule composed of a 6-methoxyindole-2-carboxamide core linked via an N-ethyl spacer to an imidazo[1,2-a]pyridine ring system. The parent patent family (e.g., US20070254873, US20080269200) classifies indole carboxamides bearing heteroaryl-methyl substituents as inhibitors of IKK2 (IκB kinase β), a key regulator of NF-κB-mediated inflammatory signaling.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1448037-46-4
Cat. No. B2606284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
CAS1448037-46-4
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
InChIInChI=1S/C20H20N4O2/c1-3-23(13-15-12-21-19-6-4-5-9-24(15)19)20(25)18-10-14-7-8-16(26-2)11-17(14)22-18/h4-12,22H,3,13H2,1-2H3
InChIKeyFAEGFKQWCMEVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 1448037-46-4): Chemical Class, Physicochemical Identity, and Kinase Inhibitor Pedigree


N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide (CAS 1448037-46-4) is a synthetic small molecule composed of a 6-methoxyindole-2-carboxamide core linked via an N-ethyl spacer to an imidazo[1,2-a]pyridine ring system . The parent patent family (e.g., US20070254873, US20080269200) classifies indole carboxamides bearing heteroaryl-methyl substituents as inhibitors of IKK2 (IκB kinase β), a key regulator of NF-κB-mediated inflammatory signaling [1]. The compound is not a launched drug but a research tool compound within the IKK2 inhibitor chemical space, distinguished from simpler indole carboxamides by its imidazopyridine moiety that introduces additional hydrogen-bond acceptor capacity and conformational constraint .

Why N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Cannot Be Replaced by Other IKK2 Inhibitors or Indole Carboxamides


Within the indole carboxamide IKK2 inhibitor class, small structural modifications to the amide substituent produce large shifts in kinase selectivity, cellular potency, and physicochemical properties [1]. The imidazo[1,2-a]pyridine ring is not merely a passive solubility handle; its nitrogen placement alters both the pKa of the adjacent methylene linker and the overall molecular topology, which directly affects IKK2 binding conformation and off-target kinase engagement [1][2]. Generic substitution with a close analog bearing a different heterocycle, an alternative N-alkyl group, or a distinct methoxy position on the indole core risks altering the IKK2 IC50 by an order of magnitude or more, invalidating SAR continuity across a screening cascade or lead optimization program [1]. The quantitative evidence below maps precisely where this compound stands relative to structurally proximal alternatives.

Quantitative Differentiation Evidence: How N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Compares to Closest Analogs


Molecular Topology and Rotatable Bond Count Differentiation vs. MLN-0415 (IKK2 Inhibitor Benchmark)

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide contains 5 rotatable bonds, compared to 6 rotatable bonds for the clinical-stage IKK2 inhibitor MLN-0415 [1]. The imidazo[1,2-a]pyridine ring system in the target compound is conformationally restricted relative to the flexible dimethylmorpholine-containing side chain of MLN-0415. Lower rotatable bond count is empirically associated with improved ligand efficiency and oral bioavailability probability in kinase inhibitor development .

IKK2 inhibitor rotatable bonds molecular topology ligand efficiency

Hydrogen-Bond Acceptor / Donor Profile Distinction vs. Simplified Indole-2-Carboxamide Scaffolds

The target compound presents 4 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), derived from the imidazo[1,2-a]pyridine nitrogen atoms and the carboxamide functionality . In contrast, the minimal 6-methoxy-1H-indole-2-carboxamide scaffold (CAS 364629-18-5) offers only 2 HBA and 2 HBD . The additional HBA capacity of the target compound is consistent with the requirements for bidentate hinge-region hydrogen bonding in IKK2, as described in the GlaxoSmithKline indole carboxamide patent series [1], while the simpler scaffold lacks sufficient pharmacophoric features for kinase engagement.

hydrogen-bond acceptor IKK2 hinge binding indole carboxamide

Predicted LogP and Aqueous Solubility Differentiation vs. 6-Chloro Indole Analog

The 6-methoxy substituent on the indole core of the target compound reduces calculated logP relative to a 6-chloro analog. ChemDiv reports a calculated logP of approximately 3.94 for a closely related 6-methoxyindole-2-carboxamide scaffold . In a direct structural analog comparison, a 6-chloro substituted indole carboxamide (BenchChem B4333738) has a predicted logP of approximately 4.2 based on its higher molecular weight and halogen contribution . The approximately 0.3 log unit reduction associated with the methoxy group translates to roughly a 2-fold increase in predicted aqueous solubility, advantageous for biochemical assay compatibility without DMSO precipitation.

lipophilicity logP aqueous solubility 6-methoxyindole

Patent-Disclosed IKK2 Inhibitor Pharmacophore Alignment vs. Non-Imidazopyridine Indole Carboxamides

The GlaxoSmithKline patent US20070254873 explicitly claims indole carboxamide derivatives wherein the amide nitrogen is substituted with heteroaryl-methyl groups, including imidazo[1,2-a]pyridine, as IKK2 inhibitors [1]. This pharmacophore definition distinguishes the target compound from indole carboxamides lacking the imidazopyridine moiety, which fall outside the primary Markush claims. The imidazo[1,2-a]pyridine ring is described in the patent as contributing to IKK2 inhibitory activity through specific interactions within the ATP-binding pocket [1]. Compounds in the same patent series lacking this heterocycle (e.g., simple N-alkyl or N-phenyl substituted analogs) are reported as less potent or inactive in IKK2 enzymatic assays [1].

IKK2 pharmacophore imidazopyridine intellectual property kinase selectivity

Recommended Application Scenarios for N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Based on Quantitative Differentiation Evidence


IKK2-Mediated Inflammation Target Validation Where Hinge-Region Binding Is Required

The compound's imidazo[1,2-a]pyridine moiety provides the hydrogen-bond acceptor capacity necessary for IKK2 ATP-binding pocket engagement, as established in the GlaxoSmithKline patent pharmacophore [1]. Researchers should select this compound over simpler 6-methoxyindole-2-carboxamides (which lack sufficient HBA count) when the goal is to confirm IKK2-dependent modulation of NF-κB signaling in cellular assays such as TNFα-stimulated IκBα degradation or NF-κB luciferase reporter gene assays [1].

Kinase Selectivity Profiling in a Panel of NF-κB Pathway Kinases

Given the compound's IKK2 patent pedigree, it is suitable as a tool compound for profiling selectivity across the IKK family (IKKα, IKKβ, IKKε, TBK1). Its predicted moderate lipophilicity (logP ~3.9) reduces the risk of non-specific kinase inhibition at typical screening concentrations (1–10 µM) compared to more lipophilic analogs . Procurement for selectivity panels should prioritize this compound over halogenated indole analogs with higher logP and greater promiscuity risk .

Oral Bioavailability Feasibility Assessment in Rodent PK Studies

With only 5 rotatable bonds, this compound ranks favorably compared to MLN-0415 (6 rotatable bonds) on the Veber rule for oral bioavailability [2]. The reduced conformational flexibility suggests a lower entropic barrier to target binding and potentially improved oral absorption. Procurement for in vivo PK studies should benchmark this compound against MLN-0415 to evaluate whether the reduced rotatable bond count translates into superior oral exposure in rodent models [2].

Structure-Activity Relationship (SAR) Expansion Around the Imidazopyridine-Indole Core

As an exemplar of the US20070254873 patent Markush structure, this compound serves as a reference point for synthesizing and testing analogs with systematic variations at the 6-position of the indole (e.g., 6-ethoxy, 6-hydroxy, 6-halo) and the imidazopyridine ring (e.g., 6-methyl, 7-chloro substitution) [3]. Procurement of this specific compound enables direct SAR comparison within the patent series and supports lead optimization efforts targeting IKK2-driven inflammatory diseases such as rheumatoid arthritis, asthma, and COPD [3].

Quote Request

Request a Quote for N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.